molecular formula C18H17NO4S2 B11265230 Methyl 3-[(4-methylbenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(4-methylbenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11265230
M. Wt: 375.5 g/mol
InChI Key: IWTLJYKJGBVTEG-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methylphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate: is a complex organic compound with a molecular formula of C18H17NO4S2. This compound is known for its unique structural features, which include a benzothiophene core, a sulfamoyl group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-methylphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.

    Esterification: The carboxylic acid group on the benzothiophene is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry:

  • Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-methylphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group may play a crucial role in binding to these targets, while the benzothiophene core provides structural stability and specificity.

Comparison with Similar Compounds

  • Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
  • Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, methoxy) can significantly alter the compound’s chemical properties and biological activities.
  • Reactivity: Similar compounds may exhibit different reactivity profiles due to variations in electronic and steric effects.
  • Biological Activity: The biological activity of these compounds can vary, making each unique in its potential applications.

This detailed article provides a comprehensive overview of methyl 3-{[(4-methylphenyl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17NO4S2

Molecular Weight

375.5 g/mol

IUPAC Name

methyl 3-[(4-methylphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H17NO4S2/c1-12-7-9-13(10-8-12)11-19-25(21,22)17-14-5-3-4-6-15(14)24-16(17)18(20)23-2/h3-10,19H,11H2,1-2H3

InChI Key

IWTLJYKJGBVTEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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